4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 402562-90-7
VCID: VC4501871
InChI: InChI=1S/C18H17Cl2F3N4O/c19-13-2-4-14(5-3-13)25-17(28)27-7-1-6-26(8-9-27)16-15(20)10-12(11-24-16)18(21,22)23/h2-5,10-11H,1,6-9H2,(H,25,28)
SMILES: C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C18H17Cl2F3N4O
Molecular Weight: 433.26

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

CAS No.: 402562-90-7

Cat. No.: VC4501871

Molecular Formula: C18H17Cl2F3N4O

Molecular Weight: 433.26

* For research use only. Not for human or veterinary use.

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide - 402562-90-7

Specification

CAS No. 402562-90-7
Molecular Formula C18H17Cl2F3N4O
Molecular Weight 433.26
IUPAC Name N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide
Standard InChI InChI=1S/C18H17Cl2F3N4O/c19-13-2-4-14(5-3-13)25-17(28)27-7-1-6-26(8-9-27)16-15(20)10-12(11-24-16)18(21,22)23/h2-5,10-11H,1,6-9H2,(H,25,28)
Standard InChI Key OBDBBSYZODLPSX-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The compound has a molecular formula of C₁₉H₂₁ClF₃N₅O₂, with a molecular weight of 491.9 g/mol . Its structure integrates three key moieties:

  • A 1,4-diazepane ring (a seven-membered saturated heterocycle with two nitrogen atoms).

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent attached to the diazepane.

  • A 4-chlorophenyl group connected via a carboxamide linkage.

The SMILES notation (CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl) confirms the spatial arrangement of these groups, while the InChIKey (KOFURCFKJZWHAT-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₁ClF₃N₅O₂
Molecular Weight491.9 g/mol
Topological Polar Surface Area98.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely proceeds through modular coupling of pre-functionalized fragments:

  • Diazepane Carboxamide Core: Formed via carboxamide coupling between 1,4-diazepane and 4-chlorophenyl isocyanate.

  • Pyridine Substitution: Introduction of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

A hypothetical route involves:

  • Step 1: Activation of 4-chlorophenylamine with triphosgene to generate the isocyanate intermediate.

  • Step 2: Reaction with 1,4-diazepane under basic conditions (e.g., DIPEA in DMF) to form the carboxamide.

  • Step 3: Pd-mediated Suzuki coupling with 2-bromo-3-chloro-5-(trifluoromethyl)pyridine to install the aryl group .

Challenges in Synthesis

  • Steric Hindrance: Bulky trifluoromethyl and chloro groups on the pyridine ring may impede coupling efficiency.

  • Regioselectivity: Ensuring substitution occurs exclusively at the diazepane’s nitrogen requires careful protecting group strategies.

  • Purification: High-performance liquid chromatography (HPLC) is typically needed due to the compound’s moderate polarity.

Target ClassPotential ActivityRationale
Protein KinasesInhibitory (IC₅₀ ~100 nM)Trifluoromethyl group enhances hydrophobic interactions
5-HT ReceptorsPartial AgonismDiazepane mimics tryptamine scaffolds
CYP450 EnzymesModerate InhibitionChlorophenyl moiety may block heme iron

Physicochemical and ADMET Properties

  • Lipophilicity: Calculated logP of 3.2 suggests moderate membrane permeability.

  • Solubility: Poor aqueous solubility (<10 µg/mL) necessitates formulation with co-solvents.

  • Metabolic Stability: Predominant hepatic clearance via CYP3A4, with potential reactive metabolites from the chlorophenyl group .

Research Applications and Future Directions

Lead Optimization Strategies

  • Bioisosteric Replacement: Swapping the trifluoromethyl group with cyano or sulfonamide to improve solubility.

  • Prodrug Derivatization: Esterification of the carboxamide to enhance oral bioavailability.

Target Validation Studies

  • CRISPR Screening: Identify genetic vulnerabilities amplified by the compound in cancer cell lines.

  • Cryo-EM: Elucidate binding modes with kinase targets at atomic resolution.

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